molecular formula C8H18N2O2 B13324945 (R)-2-Amino-6-(dimethylamino)hexanoicacid

(R)-2-Amino-6-(dimethylamino)hexanoicacid

Katalognummer: B13324945
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: XXEWFEBMSGLYBY-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-6-(dimethylamino)hexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a dimethylamino group attached to a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-(dimethylamino)hexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a hexanoic acid derivative, with a dimethylamine source. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-6-(dimethylamino)hexanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-6-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can produce a variety of substituted hexanoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

®-2-Amino-6-(dimethylamino)hexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-Amino-6-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-2-Amino-6-(dimethylamino)hexanoic acid include:

Uniqueness

This dual functionality allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry .

Eigenschaften

Molekularformel

C8H18N2O2

Molekulargewicht

174.24 g/mol

IUPAC-Name

(2R)-2-amino-6-(dimethylamino)hexanoic acid

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI-Schlüssel

XXEWFEBMSGLYBY-SSDOTTSWSA-N

Isomerische SMILES

CN(C)CCCC[C@H](C(=O)O)N

Kanonische SMILES

CN(C)CCCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.